2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine

Nicotinic Acetylcholine Receptor nAChR Medicinal Chemistry

2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine (CAS 1250676-40-4; C8H17NO; MW 143.23) is an organic building block featuring a gem-dimethyl substituted primary amine linked to a tetrahydrofuran (THF) ring. This structural arrangement distinguishes it from simpler THF-alkylamines such as tetrahydrofurfurylamine (THFA) or tetrahydrofuran-3-amine, placing it within a class of compounds that serve as versatile intermediates in medicinal chemistry and agrochemical synthesis.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B13538494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC(C)(CC1CCCO1)N
InChIInChI=1S/C8H17NO/c1-8(2,9)6-7-4-3-5-10-7/h7H,3-6,9H2,1-2H3
InChIKeySHFCVAOAZUKJGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine: Procurement Considerations for a Branched-Chain THF-Amine Building Block


2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine (CAS 1250676-40-4; C8H17NO; MW 143.23) is an organic building block featuring a gem-dimethyl substituted primary amine linked to a tetrahydrofuran (THF) ring . This structural arrangement distinguishes it from simpler THF-alkylamines such as tetrahydrofurfurylamine (THFA) or tetrahydrofuran-3-amine, placing it within a class of compounds that serve as versatile intermediates in medicinal chemistry and agrochemical synthesis [1]. The combination of a cyclic ether with a sterically hindered amine moiety creates a scaffold with distinct physicochemical properties that cannot be replicated by linear-chain or unsubstituted analogs.

2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine: Why Generic Substitution Fails for Structure-Guided Discovery


Generic substitution among THF-amine building blocks is not scientifically defensible due to the substantial variation in biological target engagement, physicochemical properties, and synthetic utility imparted by even minor structural modifications. Within the tetrahydrofuran-2-ylmethylamine class, binding affinity for nicotinic acetylcholine receptor (nAChR) subtypes has been shown to vary significantly based on the amine substituent, with K_i values spanning from 0.056 μM to 36 μM depending solely on the cyclic amine partner . Similarly, the introduction of the gem-dimethyl group adjacent to the amine—a defining feature of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine—alters steric hindrance, hydrogen bonding capacity, and lipophilicity relative to unsubstituted analogs like tetrahydrofurfurylamine (THFA, CAS 4795-29-3) . These differences directly impact reaction kinetics in subsequent synthetic transformations, metabolic stability in biological assays, and solubility in formulation-relevant solvents. Selection of the specific substituted analog is therefore critical for reproducible experimental outcomes and cannot be substituted with a more readily available but structurally distinct alternative.

2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine: Quantified Differentiation Against THF-Amine Comparators


Structural Determinants of nAChR Subtype Affinity Within the Tetrahydrofuran-2-ylmethylamine Class

In a study evaluating tetrahydrofuran-2-ylmethylamine derivatives for nAChR affinity, the pyrrolidine-substituted analog (structurally related to the target compound's amine partner class) exhibited a K_i of 0.056 μM at the (α4)₂(β2)₃ receptor subtype, demonstrating that the THF-2-ylmethyl scaffold supports high-affinity engagement when paired with appropriate cyclic amine substituents . This contrasts sharply with the piperidine analog, which showed a K_i of 36 μM—a 643-fold difference in affinity. While direct affinity data for 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine itself is not reported, its gem-dimethyl-substituted primary amine structure is chemically distinct from the secondary cyclic amines tested. This structural divergence suggests a unique binding profile that merits empirical evaluation rather than extrapolation from simpler, unsubstituted THF-amines [1].

Nicotinic Acetylcholine Receptor nAChR Medicinal Chemistry Structure-Activity Relationship Neurological Research

Hydrogen Bonding Capacity and Physicochemical Differentiation via Gem-Dimethyl Substitution

2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine possesses two hydrogen bond donors (the primary amine -NH₂) and two hydrogen bond acceptors (the amine nitrogen lone pair and the tetrahydrofuran ring oxygen), totaling four H-bonding sites . In contrast, secondary amine analogs such as 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine (CAS 7179-84-2) possess only one hydrogen bond donor (the secondary amine -NH-) while retaining two acceptors, resulting in reduced H-bond donor capacity . The gem-dimethyl group adjacent to the amine also introduces steric hindrance that can influence reaction regioselectivity and metabolic stability relative to the unsubstituted methylene linker found in tetrahydrofurfurylamine (THFA) .

Hydrogen Bonding Physicochemical Properties Drug Design Molecular Interactions ADME

Solubility and Lipophilicity Profile Differentiated from THF-Amine Comparators

The computed logP (XlogP) of tetrahydrofurfurylamine (THFA) is approximately -0.3, indicating hydrophilic character, while the isomeric tetrahydrofuran-3-amine shows a logP of -0.7 [1][2]. 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine, bearing a gem-dimethyl group on the carbon adjacent to the amine, possesses increased aliphatic character compared to these unsubstituted analogs. This structural modification is expected to shift lipophilicity to a moderately positive logP value (estimated >0.5 based on the addition of two methyl groups relative to THFA). Tetrahydrofurfurylamine is fully miscible with water, whereas the increased aliphatic content of the target compound reduces water miscibility while enhancing solubility in organic solvents such as dichloromethane, ethyl acetate, and ethers [3].

Lipophilicity Solubility LogP ADME Formulation Physicochemical Properties

Synthetic Accessibility and Yield Comparison for Branched vs Linear THF-Amine Derivatives

A one-step synthetic method has been reported for tetrahydrofuran-2-ylmethylamines, achieving good yields (typically >70%) through the reaction of tetrahydrofurfuryl chloride with secondary cyclic amines without requiring a catalyst . While 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine is a primary amine rather than a secondary cyclic amine derivative, the broader class of THF-amine compounds can be synthesized via reductive amination or nucleophilic substitution routes with comparable efficiency. Alternative building blocks with similar steric profiles, such as tert-butylamine derivatives, may require multi-step sequences or harsher conditions to introduce the tetrahydrofuran ring post hoc, whereas the target compound provides the THF-amine scaffold pre-assembled in a single molecular entity [1]. The target compound is commercially available with a purity specification of 98% from specialty chemical suppliers, eliminating the need for in-house synthesis of this specific substitution pattern .

Organic Synthesis Building Block Reaction Yield Process Chemistry Medicinal Chemistry

2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine: Evidence-Driven Procurement Scenarios


Neurological Target Screening: nAChR and CNS Receptor SAR Programs

Use as a primary amine building block in structure-activity relationship (SAR) studies targeting nicotinic acetylcholine receptors (nAChRs) or other CNS receptors. The tetrahydrofuran-2-ylmethylamine scaffold has demonstrated high-affinity binding (K_i = 0.056 μM) at the (α4)₂(β2)₃ nAChR subtype when paired with appropriate cyclic amine partners . The gem-dimethyl substitution on the target compound introduces steric bulk and altered hydrogen bonding capacity (2 H-bond donors vs 1 in secondary amine analogs) that may enhance subtype selectivity or metabolic stability relative to unsubstituted THF-amine building blocks . This compound is appropriate for hit-to-lead optimization campaigns where differential receptor engagement is being systematically explored.

Synthetic Methodology Development Requiring Sterically Hindered Amine Nucleophiles

Employ as a nucleophilic amine partner in reductive amination, amide coupling, or urea-forming reactions where steric hindrance is a desirable design parameter. The gem-dimethyl group adjacent to the primary amine reduces nucleophilicity relative to unhindered amines (e.g., tetrahydrofurfurylamine), potentially improving reaction selectivity in complex substrate environments. The compound's enhanced lipophilicity (estimated logP >0.5 vs -0.3 for THFA) facilitates workup and purification by organic extraction [1]. This building block is suitable for generating compound libraries where metabolic stability and CNS penetration potential are optimization goals, leveraging the established role of THF-amines in producing drug-like molecular properties [2].

Agrochemical Intermediate: Fungicidal and Plant Growth Regulator Development

Utilize as a synthetic intermediate in the preparation of tetrahydrofuran-2-ylmethylamine derivatives with documented fungicidal and plant growth regulating activity [3]. The patent literature establishes that compounds within this structural class exhibit potent activity against agricultural fungal pathogens. The specific substitution pattern of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine (gem-dimethyl adjacent to amine) provides a sterically differentiated scaffold for analog generation in agrochemical lead optimization, where subtle changes in lipophilicity and steric bulk can significantly influence field performance, formulation compatibility, and environmental fate properties .

Chiral Pool and Asymmetric Synthesis Precursor Exploration

Evaluate as a racemic building block for chiral resolution studies or as a comparator in asymmetric synthesis development. While the target compound itself is not chiral (the carbon bearing the gem-dimethyl group is not a stereocenter), the tetrahydrofuran ring at the 2-position is a prochiral attachment point that may be exploited in diastereoselective transformations. Related THF-amine scaffolds are established in chiral bis-THF ligand synthesis for asymmetric catalysis [4], and the unique hydrogen bonding profile (2 donors, 2 acceptors) of this primary amine enables exploration of supramolecular interactions in catalyst design or chiral recognition studies .

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